molecular formula C20H18ClNO2 B2377206 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 881041-75-4

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2377206
CAS No.: 881041-75-4
M. Wt: 339.82
InChI Key: AITXDYPTJYTTMF-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a synthetic organic compound that belongs to the pyrrole class of heterocyclic compounds This compound is characterized by the presence of a pyrrole ring substituted with chlorophenyl, ethylphenyl, and carboxylic acid groups

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under basic conditions.

Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the chlorophenyl group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1-phenyl-2-methyl-1H-pyrrole-3-carboxylic acid: This compound differs by the absence of the ethyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid:

    5-(4-chlorophenyl)-1-(4-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid: The presence of a methyl group instead of an ethyl group can influence the compound’s properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-14-4-10-17(11-5-14)22-13(2)18(20(23)24)12-19(22)15-6-8-16(21)9-7-15/h4-12H,3H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITXDYPTJYTTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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